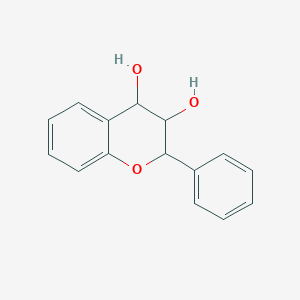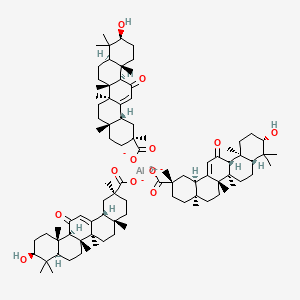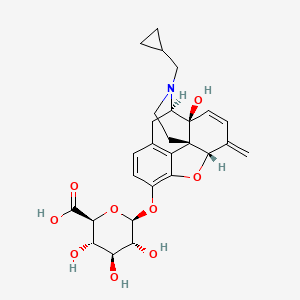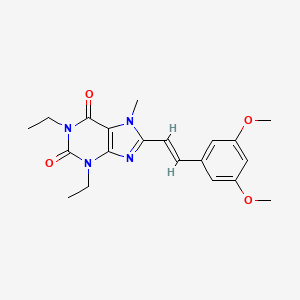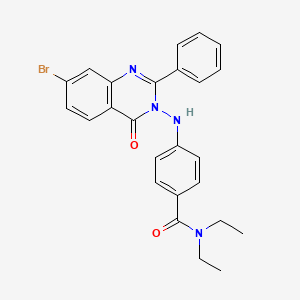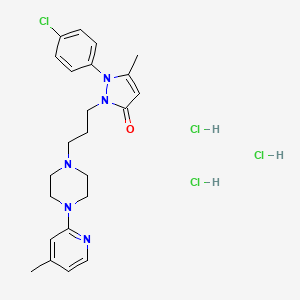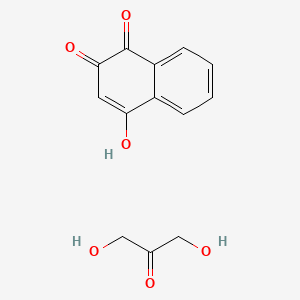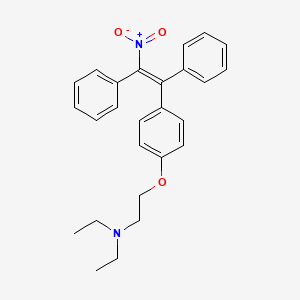
4-((1-(((4-Chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((4-chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-(((4-Chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((4-chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)benzamide is a complex organic compound characterized by the presence of multiple functional groups, including azo, amide, and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(((4-Chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((4-chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)benzamide involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-chloro-o-tolyl isocyanate with appropriate amines to form the corresponding urea derivatives. These intermediates are then subjected to azo coupling reactions under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-((1-(((4-Chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((4-chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chloro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-((1-(((4-Chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((4-chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-((1-(((4-Chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((4-chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-o-tolyl isocyanate
- 4-Chloro-o-terphenyl
- Isooctyl (4-chloro-2-methylphenoxy)acetate
Uniqueness
Compared to similar compounds, 4-((1-(((4-Chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((4-chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)benzamide is unique due to its complex structure and the presence of multiple functional groups
Properties
CAS No. |
85959-38-2 |
|---|---|
Molecular Formula |
C35H31Cl2N7O5 |
Molecular Weight |
700.6 g/mol |
IUPAC Name |
4-[[1-(4-chloro-2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]-N-[4-[[1-(4-chloro-2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C35H31Cl2N7O5/c1-19-17-24(36)7-15-29(19)39-34(48)31(21(3)45)43-41-27-9-5-23(6-10-27)33(47)38-26-11-13-28(14-12-26)42-44-32(22(4)46)35(49)40-30-16-8-25(37)18-20(30)2/h5-18,31-32H,1-4H3,(H,38,47)(H,39,48)(H,40,49) |
InChI Key |
MLAZNTLPLAACNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(C(=O)C)N=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


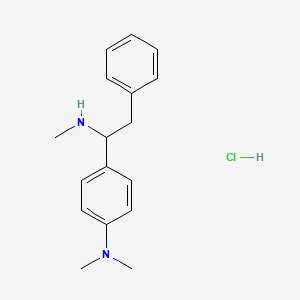
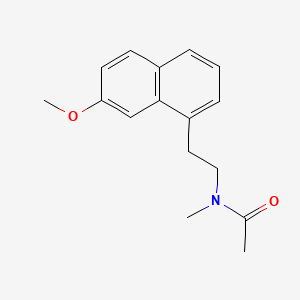
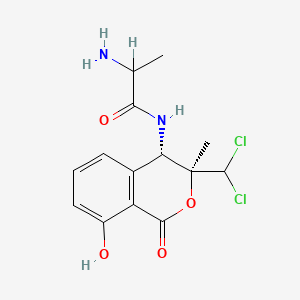
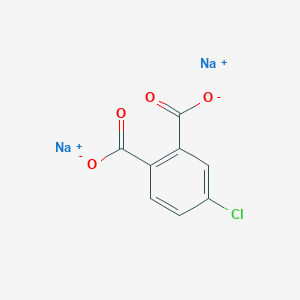
![1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B15187741.png)
